molecular formula C14H17Cl2NOS B4553609 (3-chloro-4-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride

(3-chloro-4-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride

Cat. No.: B4553609
M. Wt: 318.3 g/mol
InChI Key: UVLJMQWWTMBXEX-UHFFFAOYSA-N
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Description

(3-chloro-4-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C14H17Cl2NOS and its molecular weight is 318.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0407907 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity of Benzo[b]thiophen Derivatives

Research on benzo[b]thiophen derivatives, including studies on 2-(5- and 7-Hydroxy-3-benzo[b]thienyl)ethylamines and related compounds, reveals their potential pharmacological activities. These compounds were synthesized from bromomethyl compounds and secondary amines, indicating a methodological approach that could be relevant for synthesizing and studying the pharmacological properties of (3-chloro-4-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride (Chapman et al., 1973).

Molecular Structure Analysis

The analysis of molecular structures such as 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol, provides insights into the structural characteristics that influence the stability and reactivity of complex organic molecules. Such studies could offer a foundation for understanding the structural implications of this compound in various chemical environments (Butcher et al., 2007).

Ligand Design for Metal Ions

Studies on hexadentate N3O3 amine phenol ligands for Group 13 metal ions highlight the importance of ligand design in coordinating metal ions, suggesting applications in catalysis, material science, and medicinal chemistry. This research area might offer perspectives on the use of this compound as a ligand or in designing ligands for specific metal ions (Liu et al., 1993).

Corrosion Inhibition

Amine derivatives have been investigated for their effectiveness as corrosion inhibitors on mild steel in HCl medium. This suggests a potential application for this compound in materials science, particularly in developing new corrosion inhibitors (Boughoues et al., 2020).

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS.ClH/c1-2-17-14-6-5-11(8-13(14)15)9-16-10-12-4-3-7-18-12;/h3-8,16H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLJMQWWTMBXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC=CS2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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